molecular formula C21H24N2O4S B2977203 2-ethylsulfanyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile CAS No. 488095-26-7

2-ethylsulfanyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

Cat. No. B2977203
CAS RN: 488095-26-7
M. Wt: 400.49
InChI Key: USHIAXAVKQHNNH-UHFFFAOYSA-N
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Description

2-ethylsulfanyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
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Scientific Research Applications

Structural and Optical Properties

Research on derivatives of quinoline, closely related to the compound , has demonstrated significant findings on their structural and optical properties. For instance, Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of quinoline derivatives thin films, revealing that these compounds are polycrystalline in their as-synthesized powder form and turn into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The study highlighted the materials' potential in optical applications due to their significant absorption parameters, molar extinction coefficient, and oscillator strength (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Another study by the same authors focused on the photovoltaic properties of quinoline derivatives, which were used in the fabrication of organic-inorganic photodiode devices. Their findings suggested that these compounds exhibit rectification behavior and photovoltaic properties under both dark and illuminated conditions, making them suitable for use as photodiodes. The presence of substitution groups like chlorophenyl was found to improve the diode parameters, highlighting the importance of chemical modifications in enhancing device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).

Spectroscopic and Physicochemical Investigation

A study on biologically active 2-oxo-quinoline-3-carbonitrile derivatives, including synthesis and characterization, revealed their potential in analytical and biochemical applications. These compounds were shown to undergo solubilization in different micelles, indicating their usability as probes and quenchers for determining critical micelle concentration of surfactants. Additionally, their antibacterial properties were explored, providing insights into their potential use in medical and environmental applications (Zayed & Kumar, 2017).

Electronic and Dielectric Properties

Further research on the effect of substitution groups on the dielectric properties of quinoline derivatives thin films has been conducted. This study aimed to understand how different substitution groups affect the AC electrical conductivity and dielectric properties of these compounds. The findings suggest that such chemical modifications can significantly influence the materials' electrical behavior, which is crucial for developing advanced electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

2-ethylsulfanyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-5-28-21-13(11-22)18(19-14(23-21)7-6-8-15(19)24)12-9-16(25-2)20(27-4)17(10-12)26-3/h9-10,18,23H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHIAXAVKQHNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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